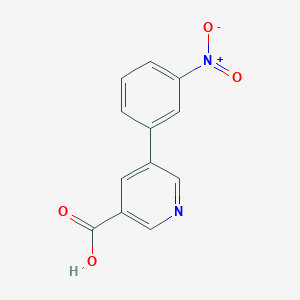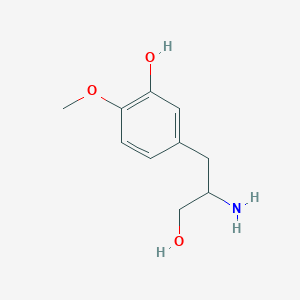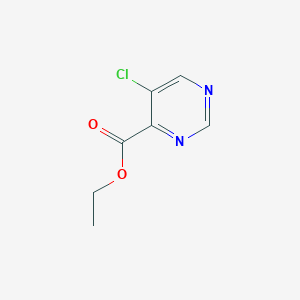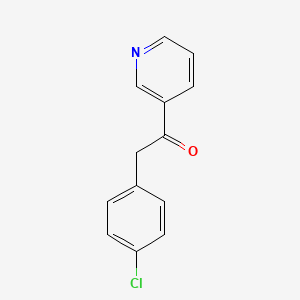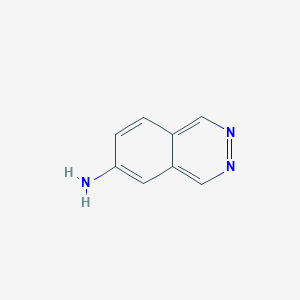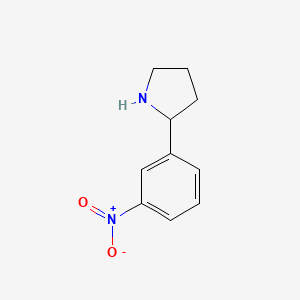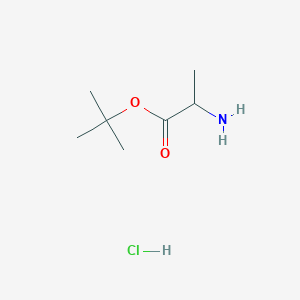
Tert-butyl 2-aminopropanoate hydrochloride
Descripción general
Descripción
Tert-butyl 2-aminopropanoate hydrochloride is a chemical compound with the CAS Number: 69320-88-3 . It has a molecular weight of 181.66 . The compound is typically stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C . It is a solid substance .
Molecular Structure Analysis
The InChI code for Tert-butyl 2-aminopropanoate hydrochloride is1S/C7H15NO2.ClH/c1-5(8)6(9)10-7(2,3)4;/h5H,8H2,1-4H3;1H . This code provides a standard way to encode the compound’s molecular structure. Physical And Chemical Properties Analysis
Tert-butyl 2-aminopropanoate hydrochloride is a solid substance . It is typically stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .Aplicaciones Científicas De Investigación
Enantioselective Synthesis
- Synthesis of β-Alanine Derivatives: It's used in the enantioselective synthesis of 3-aminopropanoic acid derivatives, which are analogues of aromatic amino acids. Tert-butyl bromoacetate, a related compound, is used as an electrophile in these syntheses (Arvanitis et al., 1998).
Chemical Synthesis Applications
- Synthesis of Perfluoro-tert-butyl 4-Hydroxyproline: It plays a role in synthesizing distinct proline amino acids, useful in 19F NMR for probes and medicinal chemistry (Tressler & Zondlo, 2014).
- Asymmetric Synthesis of β-Pyridyl-β-amino Acid Derivatives: Utilized in the synthesis of protected β-amino ester components for complex natural products (Bull et al., 2002).
- Dihydroxylations of Acyclic Allylic Amines: Involved in the synthesis of amino triols and asymmetric synthesis of 3,6-dideoxy-3-amino-L-talose (Csatayová et al., 2011).
Novel Compound Synthesis
- Synthesis of tert-butyl Aminocarbonate: A new type of compound used to acylate amines, prepared by reacting hydroxylamine with excess di-tert-butyl dicarbonate (Harris & Wilson, 1983).
- Enantioselective Alkylation: Key in the synthesis of (R)-2-Amino-2-methyl-3-phenylpropanoic acid tert-butyl ester, an alanine derivative (Shirakawa et al., 2014).
NMR Applications
- NMR Tag for High-Molecular-Weight Systems: O-tert-Butyltyrosine, a derivative, is used as an NMR tag for high-molecular-weight systems and for measuring submicromolar ligand binding affinities (Chen et al., 2015).
Chemical Reactions and Transformations
- Conversion to 1,3-oxathiolanes: Direct conversion of tert-butyl 2-hydroxyalkyl sulfides, prepared from epoxides, to 1,3-oxathiolanes (Porter et al., 2006).
Safety and Hazards
The safety information for Tert-butyl 2-aminopropanoate hydrochloride includes several hazard statements: H315, H319, H335 . These codes correspond to specific hazards associated with the compound. Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 . These codes provide guidance on how to handle the compound safely.
Mecanismo De Acción
Target of Action
Tert-butyl 2-aminopropanoate hydrochloride is an organic compound The primary targets of this compound are not explicitly mentioned in the available resources
Mode of Action
It’s known that the compound contains a propanoate group and a hydrochloride group . These groups may interact with various biological targets, leading to changes in cellular processes. The exact nature of these interactions and the resulting changes require further investigation.
Action Environment
It’s known that the compound is stable at room temperature and soluble in water and organic solvents This suggests that environmental factors such as temperature and pH could potentially influence its action and stability
Propiedades
IUPAC Name |
tert-butyl 2-aminopropanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2.ClH/c1-5(8)6(9)10-7(2,3)4;/h5H,8H2,1-4H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIQIWPPQGWGVHD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC(C)(C)C)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80620043 | |
| Record name | tert-Butyl alaninate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80620043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 2-aminopropanoate hydrochloride | |
CAS RN |
69320-88-3, 13404-22-3 | |
| Record name | tert-Butyl alaninate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80620043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl alaninate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.165 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | tert-butyl 2-aminopropanoate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-[(2-Cyanoethyl)phenylamino]ethyl phenoxyacetate](/img/structure/B1612246.png)

